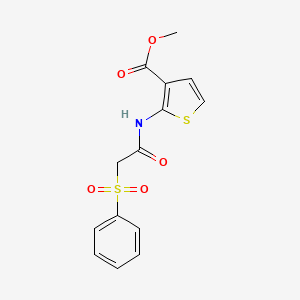

3-(1,5-二甲基-1H-吡唑-4-基)-3-氧代丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile, has been explored through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was achieved by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Similarly, the photolysis of 3,3-dimethyl-3H-pyrazoles derived from 2-diazopropane and acetylenic esters and nitriles leads to electrophilic cyclopropenes . These methods demonstrate the reactivity of pyrazole derivatives and their potential for creating a variety of compounds through different synthetic pathways.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield different derivatives. For example, the synthesis of 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane involves the reaction of electrophilic substitution of the protonated form of propandial in the aromatic ring of the oxopyrazole heterocycle . The structure of such compounds is often confirmed using techniques like mass spectrometry and Raman spectroscopy, which provide insights into the arrangement of atoms and the presence of functional groups within the molecule.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions, which can be used to further modify their structure. For instance, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts produces hydrazones, which can undergo intramolecular cyclization to form various heterocyclic compounds . Additionally, cycloaddition reactions, such as the 1,3-dipolar cycloaddition of 2-diazopropane to iminoethers and propenenitriles, result in the formation of triazoles and pyrazolines . These reactions highlight the versatility of pyrazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane is described as a white crystalline substance that is readily soluble in organic polar and non-polar solvents but insoluble in water . The solubility characteristics of such compounds are important for their application in various fields, including as analytical reagents or medicinal substances. The melting point and reactivity with sodium nitrite are also used to confirm the purity and structure of these compounds.

科学研究应用

抗癌活性: 该化合物已被用于合成具有潜在抗癌活性的新型杂环化合物。它与各种试剂反应生成化合物,评估其抗癌特性 (Metwally, Abdelrazek, & Eldaly, 2016).

抗氧化剂: 一项研究使用该化合物作为关键中间体,合成了带有吲哚部分的新型稠合吡唑衍生物。这些衍生物被评估为抗氧化剂 (El‐Mekabaty, Etman, & Mosbah, 2016).

络合物形成研究: 该化合物用于研究与 PdCl2 的络合物形成,考察其热稳定性和抗惊厥特性 (Khachatryan et al., 2017).

噻吩并[2,3-b]-噻吩衍生物的合成: 它被用于合成包含噻吩-[2,3-b]噻吩部分的双衍生物,展示了其在化学合成中的多功能性 (Mabkhot, Kheder, & Al-Majid, 2010).

烯胺腈在杂环合成中的用途: 该化合物在各种杂环的合成中作为构建模块,突出了其在杂环化学中的重要性 (Dawood, Farag, & Kandeel, 1999).

吡唑并[3,4-b]吡啶的一锅合成: 该化合物在吡唑并[3,4-b]吡啶的一锅合成中发挥了作用,这一过程展示了该化合物在高效、环保的化学合成中的用途 (Majidi Arlan, Javahershenas, & Khalafy, 2020).

金属大环配合物的合成: 它被用于合成和表征钯(II)配合物,有助于理解金属大环化学 (Guerrero et al., 2008).

抗氧化剂评价: 该化合物是一项合成了某些烟腈并评估其抗氧化特性的研究的一部分 (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).

属性

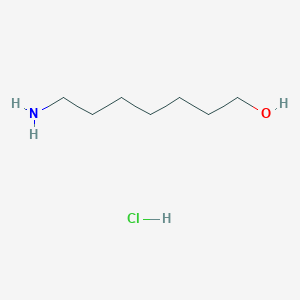

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-7(5-10-11(6)2)8(12)3-4-9/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIYVULNPPUXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)

![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)

![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)